molecular formula C11H15NO3 B049393 N-Boc-2-aminophenol CAS No. 186663-74-1

N-Boc-2-aminophenol

Cat. No.: B049393
CAS No.: 186663-74-1
M. Wt: 209.24 g/mol
InChI Key: UQLYDIDMLDTUDL-UHFFFAOYSA-N
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Description

N-Boc-2-aminophenol, also known as 2-hydroxyphenyl carbamic acid tert-butyl ester, is a compound widely used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 2-aminophenol. This compound is particularly valuable in peptide synthesis and other applications where selective protection of functional groups is required.

Mechanism of Action

Target of Action

N-Boc-2-aminophenol, also known as 2-Hydroxyphenyl carbamic acid tert-butyl ester , is primarily used as a protective group for amines in the field of organic synthesis . The primary targets of this compound are amines, specifically the nitrogen atom in the amine group .

Mode of Action

The compound works by reacting with amines to form Boc-protected amines and amino acids . This reaction can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The formation of Boc-protected amines and amino acids is a key step in many biochemical pathways, particularly in peptide synthesis . The Boc group serves as a protective group that can be easily introduced and removed under a variety of conditions . This allows for the selective reaction of other functional groups in the molecule without affecting the amine group .

Result of Action

The result of the action of this compound is the formation of Boc-protected amines and amino acids . These compounds can then undergo further reactions while the amine group remains protected . Once the desired reactions have been completed, the Boc group can be removed under acidic conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with amines can be conducted under either aqueous or anhydrous conditions . The presence of a base is required for the reaction to proceed . Additionally, the reaction is typically performed at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-aminophenol typically involves the reaction of 2-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature. The general reaction scheme is as follows:

2-Aminophenol+Boc2OThis compound\text{2-Aminophenol} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 2-Aminophenol+Boc2​O→this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-aminophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The Boc group can be selectively removed under acidic conditions to yield 2-aminophenol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: 2-Aminophenol.

Scientific Research Applications

N-Boc-2-aminophenol is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Used in the preparation of biologically active compounds and as a protecting group in the synthesis of amino acid derivatives.

    Medicine: Plays a role in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

    N-Boc-3-aminophenol: Similar structure but with the amino group at the meta position.

    N-Boc-ethanolamine: Contains an ethanolamine backbone instead of a phenol.

    N-Boc-1,6-hexanediamine: Features a hexane backbone with two amino groups.

Uniqueness: N-Boc-2-aminophenol is unique due to its ortho-substituted phenolic structure, which provides distinct reactivity compared to its meta and para counterparts. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYDIDMLDTUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406850
Record name N-Boc-2-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186663-74-1
Record name N-Boc-2-aminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-aminophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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